tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 7-iodo-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the iodine atom in the 7-position of the indazole ring and the tert-butyl ester group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 7-position of the indazole ring. The resulting 7-iodoindazole is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indazole derivatives, while reduction reactions can produce deiodinated indazole compounds.
Scientific Research Applications
tert-Butyl 7-iodo-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of tert-Butyl 7-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions. The tert-butyl ester group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
- tert-Butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate
- 3-Iodo-1H-indazole
Comparison: tert-Butyl 7-iodo-1H-indazole-1-carboxylate is unique due to the specific positioning of the iodine atom and the tert-butyl ester group. This configuration can influence its reactivity and interactions with biological targets compared to other similar compounds. For instance, the presence of a methoxy or methyl group in similar compounds can alter their electronic properties and steric hindrance, leading to different reactivity and biological activity profiles.
Biological Activity
tert-Butyl 7-iodo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of an iodine atom and a tert-butyl group, enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14N2O2I
- Molecular Weight : 360.15 g/mol
- Structure : The compound features a tert-butyl ester group that influences its solubility and bioavailability, alongside an iodine atom that may enhance its interaction with biological targets through halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The indazole core can engage in hydrogen bonding and π-π interactions, modulating key biological pathways. Specifically, the iodine substituent may facilitate stronger binding affinities to certain targets compared to non-halogenated analogs.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds within the indazole family have been shown to disrupt mitotic processes by inhibiting kinases essential for cell division .
Case Study : A study demonstrated that derivatives of indazole, including this compound, exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Indazoles have been reported to inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral entry and propagation. In particular, some derivatives have shown promise against HIV and other viral pathogens .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound may possess anti-inflammatory properties. Studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound compared to related indazole compounds:
Future Directions
Ongoing research is crucial for fully elucidating the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- Structural Modifications : Investigating how variations in substituents affect biological activity.
- In Vivo Studies : Conducting animal model experiments to assess therapeutic efficacy and safety.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
Properties
IUPAC Name |
tert-butyl 7-iodoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUQISKFDWIQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2I)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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